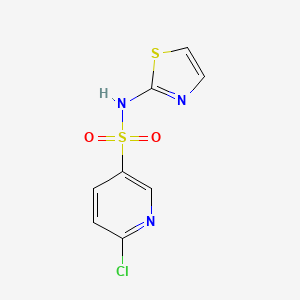
6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide
Übersicht
Beschreibung
“6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the number and type of chemical entities in the molecule, such as the number of hydrogen and carbon atoms, and their connectivity .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For instance, the reaction of (E)-5-arylidenethiazolidine-2,4-diones and 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide in the presence of anhydrous K2CO3 in DMF can yield desired compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the yield, melting point (mp), and spectral data (1H-NMR and 13C-NMR) can provide valuable information about the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis : One study describes a one-pot synthesis method for creating heterocyclic compounds like N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, showcasing a method for developing related chemical structures (Rozentsveig et al., 2013).
Antibacterial Properties : Research focusing on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, highlights their potential use as antibacterial agents (Azab et al., 2013).
Antimicrobial Activity : A study on the synthesis of new heterocycles based on pyrazole with a sulfonamido moiety, highlights their antimicrobial properties (El‐Emary et al., 2002).
Applications in Material Science and Chemistry
Crystal Structure Analysis : Research on chlorothiazide–pyridine compounds, which includes similar structures, explores the crystal structure stabilized by intermolecular hydrogen bonds, relevant for material science applications (Johnston et al., 2008).
Antimicrobial Agents Design : Studies on the design and synthesis of pyridines and pyridine-based sulfa-drugs as antimicrobial agents provide insights into the potential medical applications of these compounds (El‐Sayed et al., 2017).
Electronic Effects in Molecular Structures : Research into the electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled structures sheds light on their potential in developing advanced materials (Edder et al., 2000).
Anticonvulsant Agents : A study synthesizing heterocyclic compounds containing a sulfonamide thiazole moiety and evaluating their anticonvulsant activity suggests potential applications in neuroscience (Farag et al., 2012).
Antiproliferative Agents : Research into the synthesis of novel heterocyclic compounds as potential antiproliferative agents highlights applications in cancer research (Bashandy et al., 2014).
Herbicidal Activity : A study on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds shows their potential as herbicides for plant ecosystem health (Moran, 2003).
Metabolic Stability in Drug Design : Investigations into the metabolic stability of phosphoinositide 3-kinase inhibitors, utilizing 6,5-heterocycles including sulfonamide derivatives, provide insights into drug design and metabolism (Stec et al., 2011).
Crystallographic Studies : Analysis of the crystal structure of a sulfonamide derivative related to 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide enhances understanding of molecular interactions and structures (Suchetan et al., 2013).
Wirkmechanismus
Target of Action
Thiazole derivatives, which include 6-chloro-n-(1,3-thiazol-2-yl)pyridine-3-sulfonamide, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets in a manner that can activate or inhibit biochemical pathways, stimulate or block receptors, and cause other changes in the biological system .
Biochemical Pathways
Thiazole derivatives are known to have diverse effects on various biochemical pathways .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Zukünftige Richtungen
The future directions in the research of “6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, further studies could focus on their potential use as anti-inflammatory agents, their mechanism of action, and the development of more efficient synthesis methods .
Biochemische Analyse
Biochemical Properties
6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in the biosynthesis of essential biomolecules. This inhibition can lead to a decrease in the production of these biomolecules, thereby affecting cellular functions. The compound’s interaction with proteins often involves binding to specific active sites, leading to conformational changes that alter the protein’s activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by inhibiting key enzymes, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins. These changes can impact various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is enzyme inhibition, where the compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a cascade of effects, ultimately altering cellular functions. Additionally, the compound can interact with DNA or RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These metabolites can have different biological activities, influencing the overall effect of the compound. The compound’s impact on metabolic flux and metabolite levels can result in changes in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can bind to proteins or other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall function. For example, the compound may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression .
Eigenschaften
IUPAC Name |
6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S2/c9-7-2-1-6(5-11-7)16(13,14)12-8-10-3-4-15-8/h1-5H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHVCPBBHPRKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)NC2=NC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2600222.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(pyridine-3-sulfonyl)-1,4'-bipiperidine](/img/structure/B2600223.png)
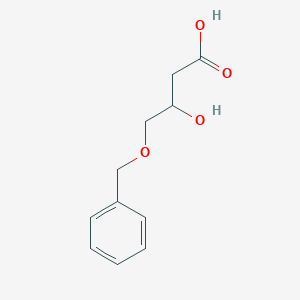
![4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid](/img/structure/B2600225.png)
![3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2600226.png)
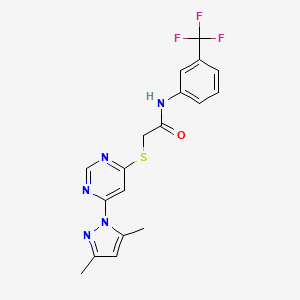
![(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one](/img/structure/B2600230.png)
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2600233.png)
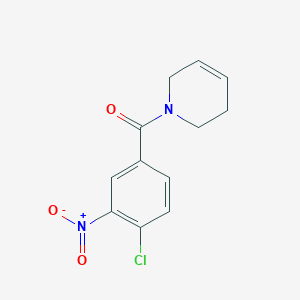
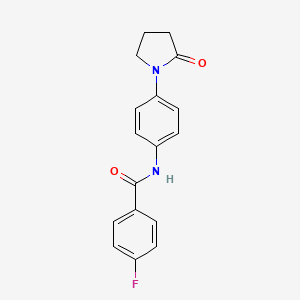
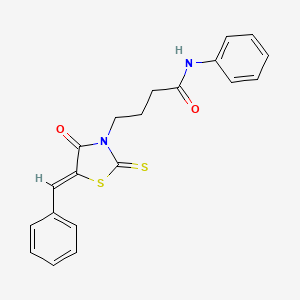


![N-(4-{5-[1-(4-fluorobenzoyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2600245.png)
